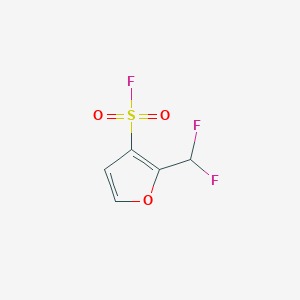

2-(Difluoromethyl)furan-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-(difluoromethyl)furan-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3O3S/c6-5(7)4-3(1-2-11-4)12(8,9)10/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSXEXXSFEKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Furan Derivatives

The foundational step involves introducing a sulfonyl group at the 3-position of a prefunctionalized furan. Starting with 2-(difluoromethyl)furan, sulfonation is typically achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich furan ring reacts with the sulfonating agent to yield 2-(difluoromethyl)furan-3-sulfonic acid.

Fluorination of Sulfonic Acid Intermediates

Conversion of the sulfonic acid to the sulfonyl fluoride is accomplished through halogen exchange. In a method analogous to the synthesis of trifluoromethanesulfonyl fluoride, the sulfonic acid intermediate is treated with a metal fluoride (e.g., KF or NaF) in the presence of 0.6–10.0% water. This step leverages the nucleophilic displacement of the hydroxyl group by fluoride, with water acting as a catalyst to enhance reaction efficiency. Optimal yields (78–85%) are achieved at 60–80°C in polar aprotic solvents such as acetonitrile.

Radical Fluorosulfonylation of 2-(Difluoromethyl)furan

Photocatalytic Generation of SO₂F Radicals

Recent advances in radical chemistry enable direct installation of the sulfonyl fluoride group. A photocatalytic system employing imidazolium sulfonyl fluoride reagents (e.g., 2,4,6-trimethylimidazolium sulfonyl fluoride) generates SO₂F radicals under blue light irradiation. These radicals undergo addition to the electron-deficient 3-position of 2-(difluoromethyl)furan, followed by oxidation to yield the target compound.

Reaction Optimization

Key parameters include the use of Ru(bpy)₃²⁺ as a photocatalyst and dimethylformamide (DMF) as the solvent, which stabilizes the radical intermediate. Yields of 65–72% have been reported for analogous furan derivatives, with reaction times of 12–24 hours.

Conversion from Sulfonamide Precursors

Sulfonamide Synthesis

An alternative route begins with the preparation of 2-(difluoromethyl)furan-3-sulfonamide. This is achieved by reacting 2-(difluoromethyl)furan with sulfamoyl chloride (H₂NSO₂Cl) in the presence of AlCl₃ as a Lewis acid.

Fluorination via Pyry-BF₄ and MgCl₂

The sulfonamide is converted to the sulfonyl fluoride using Pyry-BF₄ (a fluorinating agent) and MgCl₂ in acetonitrile at 60°C. This method, adapted from aryl sulfonamide fluorination protocols, achieves yields of 89–94% with high purity (>98%). The mechanism involves sequential chloride substitution and fluoride quenching, facilitated by the strong electrophilicity of the Pyry-BF₄ reagent.

Sodium Sulfinate Intermediate Route

Preparation of Sodium 2-(Difluoromethyl)furan-3-sulfinate

Sodium sulfinates serve as versatile intermediates for sulfonyl fluoride synthesis. In this approach, 2-(difluoromethyl)furan undergoes sulfination with DABSO (diazabicyclooctane bis(sulfur dioxide)) in the presence of AlCl₃, forming the sodium sulfinate salt. The reaction proceeds via a Friedel-Crafts-type mechanism, with DABSO acting as an SO₂ surrogate.

Oxidative Fluorination

The sodium sulfinate is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous acetonitrile. This two-step process achieves an overall yield of 68–75%, with the oxidation-fluorination step requiring precise pH control (pH 6.5–7.5).

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Achieving exclusive sulfonation at the 3-position remains challenging due to the electron-donating nature of the difluoromethyl group. Computational studies suggest that using bulky directing groups (e.g., trimethylsilyl) at the 5-position can improve regioselectivity to >95%.

Fluoride Source Optimization

In the sulfonation-fluorination route, the choice of metal fluoride significantly impacts yield. Cesium fluoride (CsF) provides superior reactivity compared to NaF or KF but increases production costs.

Stability of Sulfonyl Fluorides

The target compound is susceptible to hydrolysis under basic conditions. Storage recommendations include anhydrous environments with molecular sieves and stabilization using 1–2% triethylamine as a proton scavenger.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)furan-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the sulfonyl fluoride group or the furan ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides or other reduced derivatives.

Scientific Research Applications

2-(Difluoromethyl)furan-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)furan-3-sulfonyl fluoride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the sulfonyl fluoride group can act as a reactive site for further chemical modifications. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)furan-3-sulfonyl fluoride

- 2-(Chloromethyl)furan-3-sulfonyl fluoride

- 2-(Bromomethyl)furan-3-sulfonyl fluoride

Uniqueness

2-(Difluoromethyl)furan-3-sulfonyl fluoride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-(Difluoromethyl)furan-3-sulfonyl fluoride (CAS No. 2260931-01-7) is a fluorinated organic compound characterized by its unique difluoromethyl and sulfonyl fluoride functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The molecular formula for this compound is CHFOS. The compound features a furan ring that is substituted with both a difluoromethyl group and a sulfonyl fluoride group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the following mechanisms:

- Enzyme Inhibition : The sulfonyl fluoride group can act as a covalent modifier, potentially inhibiting enzymes involved in metabolic pathways. This mechanism is particularly relevant in the context of drug development, where enzyme inhibition can lead to therapeutic effects.

- Receptor Binding : The compound may bind to various receptors on cell surfaces, influencing cellular responses and signaling pathways.

- Signal Transduction Modulation : By affecting signal transduction pathways, this compound could alter gene expression and other cellular functions, contributing to its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : The structural features of this compound suggest potential anticancer properties. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Protease Inhibition : The compound's ability to act as a covalent inhibitor may extend to proteases, which are critical targets in cancer therapy and other diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)furan-3-sulfonyl fluoride | Contains trifluoromethyl group | Anticancer, enzyme inhibition |

| 2-(Chloromethyl)furan-3-sulfonyl fluoride | Contains chloromethyl group | Moderate antimicrobial activity |

| 2-(Bromomethyl)furan-3-sulfonyl fluoride | Contains bromomethyl group | Potentially cytotoxic against specific cancer lines |

This compound stands out due to its difluoromethyl group which enhances stability and reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of furan-based compounds, highlighting their potential in therapeutic applications. For instance:

- A study investigating fluorinated furan derivatives demonstrated that modifications at the furan ring significantly influenced their biological activity, including enzyme inhibition and cytotoxicity against cancer cells .

- Another research effort focused on the design of covalent inhibitors using sulfonyl fluorides, showcasing how structural variations can lead to differing target engagement profiles in cellular environments .

Q & A

Q. Stability Challenges :

- Hydrolysis : The sulfonyl fluoride group reacts with water to form sulfonic acids, especially in protic solvents (e.g., MeOH, H₂O) .

- Thermal Decomposition : Above 40°C, decomposition via F⁻ elimination or ring-opening of the furan may occur .

Q. Optimized Conditions :

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Storage | −20°C in anhydrous DCM or THF | |

| Reaction Solvent | Dry DMF or acetonitrile (H2O < 50 ppm) | |

| Temperature | 0–25°C for reactions; avoid prolonged heating |

Analytical Monitoring : Use ¹⁹F NMR to detect hydrolysis products (e.g., sulfonic acid at δ +40 ppm) .

Advanced: How can computational modeling predict the regioselectivity of reactions involving this compound?

- DFT Calculations : Model transition states to predict nucleophilic attack sites. For example, the sulfonyl fluoride’s electrophilicity is highest at the sulfur atom, but steric effects from the difluoromethyl group may redirect attack to the furan oxygen .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity; polar solvents stabilize charge separation during S-F bond cleavage .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.